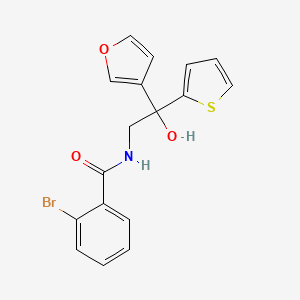

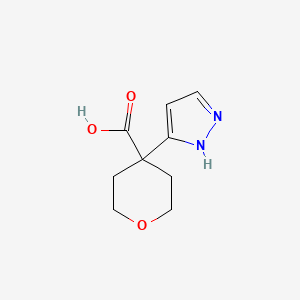

4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid” is a chemical compound with the CAS Number: 1478425-38-5 . It has a molecular weight of 196.21 . The compound is stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The IUPAC Name of the compound is 4-(1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-carboxylic acid . The InChI Code is 1S/C9H12N2O3/c12-8(13)9(2-5-14-6-3-9)7-1-4-10-11-7/h1,4H,2-3,5-6H2,(H,10,11)(H,12,13) .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 196.21 .Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid falls within the category of pyrazole carboxylic acid derivatives, which are notable for their broad range of biological activities. These compounds are pivotal in organic chemistry due to their versatile synthetic applicability and significant biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. This mini-review aims to provide an overview of the synthesis of pyrazole carboxylic acid derivatives and their biological applications, showcasing their importance in medicinal chemistry (Cetin, 2020).

Role in Heterocyclic Compounds Synthesis

The reactivity of derivatives related to pyrazole, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlights their value as building blocks for synthesizing various heterocyclic compounds. These compounds serve as precursors for crafting heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, underlining their utility in organic synthesis and dye production. This comprehensive review focuses on the preparation, reactivity, and application of these derivatives in generating a wide array of heterocyclic compounds and dyes, emphasizing their significance in synthetic chemistry and materials science (Gomaa & Ali, 2020).

Biotechnological Production Routes

Exploring biotechnological routes for producing valuable chemicals from biomass, such as lactic acid, underscores the potential of using derivatives like this compound as precursors or intermediates. Lactic acid, a significant hydroxycarboxylic acid derived from biomass fermentation, serves as a key feedstock for green chemistry, enabling the production of chemicals like pyruvic acid, acrylic acid, and lactate ester. This review article highlights the advancements in producing these chemicals from lactic acid via biotechnological routes, suggesting a shift towards more sustainable chemical production processes (Gao, Ma, & Xu, 2011).

Synthesis and Pharmacological Properties

The comprehensive review on pyrazole and its pharmacological properties provides an in-depth analysis of the heterocyclic chemistry of pyrazoles, including this compound derivatives. Pyrazole's significance in pharmaceutical compounds and drugs is highlighted, with a focus on its basic and unsaturated nature due to the presence of double bonds. This review covers the structure, chemical properties, nomenclature, synthetic approaches, and biological activities of pyrazole derivatives, offering valuable insights for future medicinal and pharmaceutical research (Bhattacharya et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

4-(1H-pyrazol-5-yl)oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-8(13)9(2-5-14-6-3-9)7-1-4-10-11-7/h1,4H,2-3,5-6H2,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZDNZHHLFRLQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=NN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2469142.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2469143.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide](/img/structure/B2469146.png)

![N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide](/img/structure/B2469148.png)

![{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2469149.png)

![2-[(5-Bromofuran-2-yl)formamido]propanoic acid](/img/structure/B2469155.png)

![(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2469156.png)